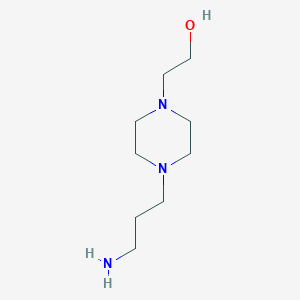

1-Piperazineethanol, 4-(3-aminopropyl)-

描述

1-Piperazineethanol, 4-(3-aminopropyl)- is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: 1-Piperazineethanol, 4-(3-aminopropyl)- can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can be further deprotected to obtain the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of 1-Piperazineethanol, 4-(3-aminopropyl)- often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 1-Piperazineethanol, 4-(3-aminopropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .

科学研究应用

Neurodegenerative Diseases

Research indicates that derivatives of 1-Piperazineethanol, 4-(3-aminopropyl)- may have significant potential in treating neurodegenerative diseases. A patent (EP1809288B1) describes the use of these compounds for therapeutic interventions in conditions such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems, which could alleviate symptoms associated with these disorders .

Antimalarial Activity

A study published in PubMed highlighted the synthesis and evaluation of new derivatives of 1-Piperazineethanol, 4-(3-aminopropyl)- against chloroquine-resistant strains of Plasmodium falciparum. The results showed that certain derivatives exhibited antimalarial activities significantly superior to that of chloroquine, suggesting their potential as effective treatments for malaria .

Synthesis Methodologies

The synthesis of 1-Piperazineethanol, 4-(3-aminopropyl)- typically involves straightforward chemical reactions that can be adapted for large-scale production. Key methods include:

- Alkylation Reactions : Utilizing piperazine as a starting material and introducing aminoalkyl groups through alkylation.

- Functionalization Techniques : Modifying the piperazine ring to enhance solubility and bioactivity.

Table 1: Synthesis Pathways for 1-Piperazineethanol, 4-(3-aminopropyl)-

| Step | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Alkylation | Piperazine | N-alkylated piperazine |

| 2 | Aminoalkylation | N-alkylated piperazine | 1-Piperazineethanol, 4-(3-aminopropyl)- |

Functionalization of Materials

1-Piperazineethanol, 4-(3-aminopropyl)- has been employed to functionalize various substrates in material science. For instance, it has been used to modify natural montmorillonite and synthetic kanemite to enhance their properties for applications in catalysis and adsorption processes .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for creating new polymeric materials with enhanced mechanical properties and thermal stability. Its amine functionalities allow for cross-linking reactions that improve the structural integrity of polymer networks.

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-Piperazineethanol, 4-(3-aminopropyl)- in various applications:

- Case Study on Antimalarial Efficacy : A comparative study demonstrated that certain derivatives outperformed traditional antimalarial drugs by exhibiting higher selectivity indices while reducing cytotoxicity on human cells .

- Neuroprotective Effects : Research has shown promising results regarding the neuroprotective effects of this compound in animal models of neurodegeneration, indicating its potential for further development into therapeutic agents .

作用机制

The mechanism of action of 1-Piperazineethanol, 4-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

相似化合物的比较

1-Piperazineethanol, 4-(3-aminopropyl)- can be compared with other similar compounds, such as:

1-Amino-4-(2-hydroxyethyl)piperazine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.

1-(2-Hydroxyethyl)piperazine: Another similar compound with a hydroxyethyl group instead of an aminopropyl group.

1,4-Bis(3-aminopropyl)piperazine: This compound has two aminopropyl groups, making it more symmetrical compared to 1-Piperazineethanol, 4-(3-aminopropyl)-.

The uniqueness of 1-Piperazineethanol, 4-(3-aminopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

1-Piperazineethanol, 4-(3-aminopropyl)- is a compound with significant biological activity due to its unique chemical structure and functional groups. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Piperazineethanol, 4-(3-aminopropyl)- has the molecular formula and a molecular weight of approximately 185.29 g/mol. The compound features a piperazine ring, which includes two nitrogen atoms positioned opposite each other, along with a hydroxyl group (–OH) and an amino group (–NH₂) that enhance its reactivity and interaction with biological targets.

The biological activity of 1-Piperazineethanol, 4-(3-aminopropyl)- is attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. This may lead to inhibition or activation of metabolic pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors or regulatory proteins.

- Transport and Distribution : The compound's transport within cells is crucial for its efficacy. It interacts with transporters that facilitate its localization in target tissues.

Biological Activity Overview

The biological effects of 1-Piperazineethanol, 4-(3-aminopropyl)- have been evaluated in various studies. Below is a summary of its activities:

Dosage Effects in Animal Models

Research indicates that the effects of 1-Piperazineethanol, 4-(3-aminopropyl)- vary significantly with dosage:

- Lower Doses : Generally associated with beneficial effects.

- Higher Doses : Can lead to toxicity or adverse effects, highlighting the importance of dosage optimization for therapeutic use.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of various piperazine derivatives, 1-Piperazineethanol, 4-(3-aminopropyl)- was found to inhibit the proliferation of cancer cell lines in vitro. The study utilized a series of assays to measure cell viability and apoptosis induction, demonstrating significant tumor growth inhibition at specific concentrations.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial activity of this compound against pathogenic bacteria. Using disk diffusion methods, researchers found that 1-Piperazineethanol, 4-(3-aminopropyl)- exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Applications in Research and Industry

1-Piperazineethanol, 4-(3-aminopropyl)- has diverse applications across multiple fields:

- Pharmaceutical Development : Utilized as a precursor in synthesizing drugs targeting the central nervous system.

- Organic Synthesis : Acts as a building block for creating more complex molecules in chemical research.

- Industrial Use : Employed in producing polymers and resins due to its reactive functional groups.

常见问题

Q. Basic Synthesis & Characterization

Q. Q1. What synthetic routes are effective for preparing 1-Piperazineethanol, 4-(3-aminopropyl)-, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution. A plausible route involves reacting 1-Piperazineethanol with 3-bromopropylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the amine. Temperature (70–90°C) and reaction time (12–24 hrs) are critical for yield optimization. Purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) . Key Parameters:

- Molar ratio: 1:1.2 (piperazineethanol:bromopropylamine) to minimize side reactions.

- Monitoring: TLC (Rf ~0.3 in CH₂Cl₂/MeOH 8:2) to track progress.

Q. Thermodynamic Properties

Q. Q2. What thermodynamic data are available for 1-Piperazineethanol derivatives, and how do they inform stability assessments?

Methodological Answer: NIST data for 1-Piperazineethanol (CAS 103-76-4) report:

Q. Analytical Characterization

Q. Q3. Which spectroscopic techniques are most reliable for characterizing 1-Piperazineethanol derivatives?

Methodological Answer:

- 1H NMR : Protons on the piperazine ring appear as multiplets (δ 2.4–2.8 ppm), while the ethanol -OH resonates as a broad peak (δ 1.5–2.0 ppm). The aminopropyl chain shows peaks at δ 1.6–1.8 ppm (CH₂) and δ 2.6–2.9 ppm (NH₂) .

- Mass Spectrometry : EI-HRMS (e.g., m/z 200.325 for C₁₀H₂₄N₄) confirms molecular weight .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-O stretches (1050–1100 cm⁻¹) validate functional groups.

Q. Advanced: Substituent Effects on Bioactivity

Q. Q4. How do substituents on the piperazine ring influence dopamine/serotonin receptor binding, as seen in related analogs?

Methodological Answer: Studies on phenylpropyl-piperazine analogs (e.g., 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) reveal:

- Electron-withdrawing groups (e.g., -CF₃) enhance serotonin transporter (SERT) affinity by 10–20× via hydrophobic interactions.

- Amino groups (e.g., -NH₂) improve dopamine transporter (DAT) selectivity due to hydrogen bonding with Asp79 .

Experimental Design: - In vitro assays : Radioligand binding (³H-WIN 35,428 for DAT; ³H-citalopram for SERT).

- Data Analysis : IC₅₀ values correlate with substituent Hammett constants (σ) to quantify electronic effects .

Q. Contradictory Data Resolution

Q. Q5. How can researchers resolve discrepancies in reported synthetic yields for piperazine derivatives?

Methodological Answer: Yield variations (e.g., 60–85% for similar routes) often stem from:

Purification Methods : Gradient elution (e.g., 5→15% MeOH in CH₂Cl₂) improves recovery vs. isocratic elution .

Side Reactions : Competitive alkylation at the ethanol -OH group can be mitigated by protecting groups (e.g., TBS-Cl) .

Case Study : reports 72% yield using 1-bromo-3-chloropropane, while achieves 88% with 3-bromopropylamine—highlighting amine nucleophilicity’s role.

Q. Pharmacological Applications

Q. Q6. What structural features of 4-(3-aminopropyl)-1-Piperazineethanol analogs correlate with antipsychotic activity?

Methodological Answer: Derivatives like zuclopenthixol (CAS 53772-83-1) demonstrate:

- Thioxanthene moieties : Planar aromatic systems enhance D₂ receptor binding (Ki ~0.5 nM).

- Aminopropyl chain length : C3 chains optimize receptor fit vs. shorter/longer analogs .

Experimental Validation : - In vivo models : Pre-pulse inhibition (PPI) tests in rodents.

- SAR Tables :

| Substituent | D₂ Affinity (Ki, nM) | Reference |

|---|---|---|

| 3-Aminopropyl | 1.2 ± 0.3 | |

| 2-Chloropropyl | 4.8 ± 0.9 |

Q. Advanced Analytical Challenges

Q. Q7. What challenges arise in quantifying trace impurities in 1-Piperazineethanol derivatives, and how are they addressed?

Methodological Answer:

属性

IUPAC Name |

2-[4-(3-aminopropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQVEASFNMRTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973694 | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58110-73-9 | |

| Record name | NSC80665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。